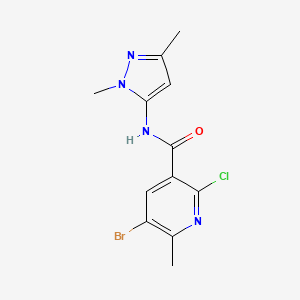
5-Bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is commonly referred to as BRD0705, and it belongs to a class of compounds known as pyridine carboxamides. The purpose of
作用機序
The mechanism of action of BRD0705 is not fully understood, but it is thought to involve the inhibition of a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in cellular processes such as cell cycle progression, apoptosis, and differentiation. By inhibiting HDACs, BRD0705 may be able to alter the expression of genes that are involved in cancer progression, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDACs, BRD0705 has also been shown to inhibit the activity of other enzymes, such as glycogen synthase kinase 3β (GSK3β). GSK3β is involved in the regulation of a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK3β, BRD0705 may be able to alter the expression of genes that are involved in cancer progression, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the advantages of using BRD0705 in lab experiments is its high purity and yield. This makes it suitable for use in a variety of assays and experiments. However, one of the limitations of using BRD0705 is its relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of BRD0705 is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective HDAC inhibitors. This could lead to the development of more effective cancer therapies with fewer side effects. Another area of interest is the investigation of the potential of BRD0705 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of BRD0705 and its potential as a therapeutic agent.
合成法
The synthesis of BRD0705 involves several steps. The first step is the preparation of 2,5-dimethyl-3-pyrazolecarboxylic acid, which is then reacted with 6-chloro-5-bromo-3-methylpyridine-2-carboxylic acid to form the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, BRD0705. The synthesis of BRD0705 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
BRD0705 has been used in a variety of scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. BRD0705 has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to be effective in animal models of cancer. In addition to its potential as a cancer therapy, BRD0705 has also been investigated for its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN4O/c1-6-4-10(18(3)17-6)16-12(19)8-5-9(13)7(2)15-11(8)14/h4-5H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJUARYGHAXAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(N=C2Cl)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-(2,5-dimethylpyrazol-3-yl)-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

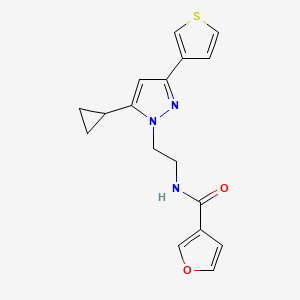

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)

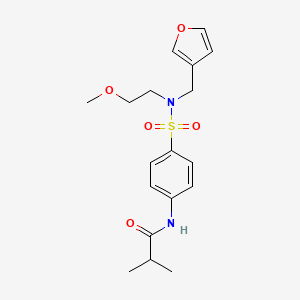
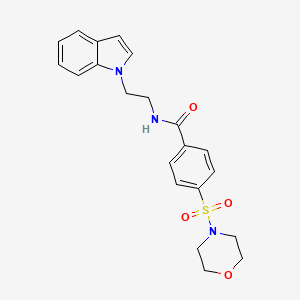
![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)
![3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2697711.png)
![furan-3-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2697712.png)
![Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2697714.png)
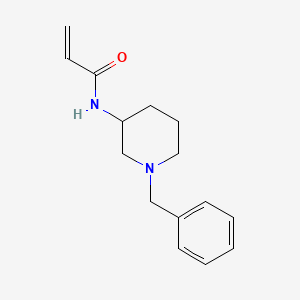
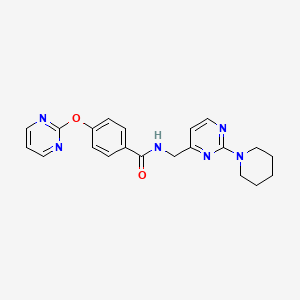
![N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B2697720.png)
![5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697721.png)